molecular formula C23H21BrN4O2 B11581666 4-bromo-N-{2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}benzamide

4-bromo-N-{2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}benzamide

Cat. No.: B11581666
M. Wt: 465.3 g/mol
InChI Key: FSLUTHYWKMZTDG-UHFFFAOYSA-N
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Description

4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a tetrahydroquinazolinone moiety. Its chemical properties make it a valuable substance in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of N,N-dimethylaniline to produce 4-bromo-N,N-dimethylaniline . This intermediate is then subjected to further reactions to introduce the quinazolinone moiety and the benzamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE include:

Uniqueness

What sets 4-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BENZAMIDE apart from these similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C23H21BrN4O2

Molecular Weight

465.3 g/mol

IUPAC Name

4-bromo-N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide

InChI

InChI=1S/C23H21BrN4O2/c1-27(2)18-13-9-15(10-14-18)21-25-20-6-4-3-5-19(20)23(30)28(21)26-22(29)16-7-11-17(24)12-8-16/h3-14,21,25H,1-2H3,(H,26,29)

InChI Key

FSLUTHYWKMZTDG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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